Cas no 73240-08-1 (Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone)

Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone 化学的及び物理的性質
名前と識別子
-
- Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone
- [5aR-[5aalpha,6beta(R*)]]-4-Ethyl-N-[1-(4-hydroxyphenyl)-2-oxo-2-[(1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl)amino]ethyl]-2,3-dioxo-1-piperazinecarboxamide
- Cefoperazone impurity A
- Cefoperazone EP Impurity
- FM6LU222PH
- (5aR,6R)-6-(((2R)-2-(((4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione
- Cefoperazone sodium impurity A [EP]
- N-[(1R)-2-{[(5aR,6R)-1,7-Dioxo-1,4,6,7-tetrahydro-3H,5aH-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]amino}-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- UNII-FM6LU222PH
- N-((R)-2-(((5aR,6R)-1,7-dioxo-1,4,5a,6-tetrahydro-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- CEFOPERAZONE SODIUM IMPURITY A [EP IMPURITY]
- 1-PIPERAZINECARBOXAMIDE, 4-ETHYL-N-(1-(4-HYDROXYPHENYL)-2-OXO-2-((1,4,5A,6-TETRAHYDRO-1,7-DIOXO-3H,7H-AZETO(2,1-B)FURO(3,4-D)(1,3)THIAZIN-6-YL)AMINO)ETHYL)-2,3-DIOXO-, (5AR-(5A.ALPHA.,6.BETA.(R*)))-
- 1-Piperazinecarboxamide, 4-ethyl-N-(1-(4-hydroxyphenyl)-2-oxo-2-((1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazin-6-yl)amino)ethyl)-2,3-dioxo-, (5ar-(5aalpha,6beta(R*)))-
- DTXSID40747568
- 73240-08-1
- N-[(1R)-2-[[(4R,5R)-3,11-Dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
- [5aR-[5aa,6ss(R*)]]-4-Ethyl-N-[1-(4-hydroxyphenyl)-2-oxo-2-[(1,4,5a,6-tetrahydro-
-
- インチ: InChI=1S/C23H23N5O8S/c1-2-26-7-8-27(20(33)19(26)32)23(35)25-14(11-3-5-13(29)6-4-11)17(30)24-15-18(31)28-16-12(9-36-22(16)34)10-37-21(15)28/h3-6,14-15,21,29H,2,7-10H2,1H3,(H,24,30)(H,25,35)/t14-,15-,21-/m1/s1
- InChIKey: RFNBMKDSMYYHTH-VTJXTGGHSA-N
- SMILES: CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C5=C(COC5=O)CS4
計算された属性
- 精确分子量: 529.12700
- 同位素质量: 529.12673388g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 9
- 重原子数量: 37
- 回転可能化学結合数: 5
- 複雑さ: 1090
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 191Ų
- XLogP3: -0.7
じっけんとくせい
- 密度みつど: 1.65
- PSA: 197.94000
- LogP: -0.09720
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-214870-10 mg |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone, |
73240-08-1 | 10mg |
¥18,050.00 | 2023-07-10 | ||
A2B Chem LLC | AH20712-100mg |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone |
73240-08-1 | 99% | 100mg |
$7267.00 | 2024-04-19 | |
TRC | D294325-10mg |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone |
73240-08-1 | 10mg |
$ 1562.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-214870-10mg |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone, |
73240-08-1 | 10mg |
¥18050.00 | 2023-09-05 | ||
A2B Chem LLC | AH20712-10mg |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone |
73240-08-1 | 99% | 10mg |
$903.00 | 2024-04-19 | |
A2B Chem LLC | AH20712-250mg |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone |
73240-08-1 | 99% | 250mg |
$15101.00 | 2024-04-19 |
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazoneに関する追加情報
Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone: A Comprehensive Overview
The compound with CAS No. 73240-08-1, known as Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone, is a significant entity in the field of pharmaceutical chemistry. This compound is a derivative of cefoperazone, a third-generation cephalosporin antibiotic widely used in clinical settings for its broad-spectrum activity against various bacterial pathogens. The modification introduced in this compound involves the substitution of the N-methyl-5-tetrazolethiolyl group, which is strategically positioned to enhance certain pharmacokinetic properties and potentially improve therapeutic outcomes.
Cefoperazone itself is a well-documented antibiotic with a long history of use in treating infections caused by gram-positive and gram-negative bacteria. Its structure includes a beta-lactam ring, which is central to its mechanism of action—targeting penicillin-binding proteins (PBPs) to inhibit cell wall synthesis in bacteria. The addition of the N-methyl-5-tetrazolethiolyl group in this modified version aims to address some of the limitations associated with traditional cefoperazone, such as susceptibility to beta-lactamase enzymes and potential resistance mechanisms.
Recent studies have highlighted the importance of structural modifications in antibiotics to combat the growing threat of antimicrobial resistance. The inclusion of the tetrazole moiety in Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone has shown promise in enhancing the compound's stability and bioavailability. Tetrazoles are known for their ability to act as hydrogen bond donors and acceptors, which can influence drug-drug interactions and pharmacokinetics. This modification may also contribute to improved solubility, allowing for better absorption and distribution within the body.
The synthesis of this compound involves a multi-step process that begins with the preparation of cefoperazone. Subsequent steps include functionalization at specific positions on the molecule to introduce the N-methyl-5-tetrazolethiolyl group. Advanced techniques such as solid-phase synthesis and catalytic cross-coupling reactions are often employed to achieve high yields and purity. Researchers have also explored green chemistry approaches to minimize environmental impact during the production process.
In terms of pharmacodynamics, Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone exhibits enhanced potency against a range of bacterial strains compared to its parent compound. Preclinical studies have demonstrated improved efficacy in treating infections caused by resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. These findings underscore the potential of this compound as a next-generation antibiotic capable of addressing current therapeutic challenges.
The bioavailability and pharmacokinetics of this compound have been extensively studied using both in vitro and in vivo models. Results indicate that the modification enhances oral absorption, making it a viable candidate for oral formulations. Additionally, studies on drug metabolism reveal that the tetrazole group may influence hepatic clearance pathways, potentially reducing toxicity and improving therapeutic indices.
From an analytical standpoint, modern techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing this compound. These methods allow for precise determination of molecular structure, purity, and stability under various conditions.
In conclusion, Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone represents a significant advancement in antibiotic development. By leveraging structural modifications to enhance efficacy, stability, and bioavailability, this compound holds great promise for addressing the global challenge of antimicrobial resistance. Continued research into its therapeutic applications will undoubtedly contribute to the development of more effective treatments for bacterial infections.
73240-08-1 (Des-(N-methyl-5-tetrazolethiolyl)furolactone Cefoperazone) Related Products
- 153-61-7(Cephalothin)
- 23325-78-2(Cephalexin monohydrate)
- 22252-43-3(7-Aminodeacetoxycephalosporanic acid)
- 24701-69-7(7-Amino-3-(methoxymethyl)-3-cephem-4-carboxylic Acid)
- 15686-71-2(Cephalexin)
- 957-68-6(7-Aminocephalosporanic acid)
- 27255-72-7(7-Phenyl-acetamido-deacetoxy-cephalosporanic-acid)
- 26395-99-3(7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)
- 26787-78-0(Amoxicillin)
- 5575-21-3(Cephalonium)




